

Navigating the Risks: A Technical Guide to Handling Nickel Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel chloride*

Cat. No.: *B1212450*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel chloride (NiCl_2), a compound integral to various research and development applications, including as a catalyst in organic synthesis and in electroplating, presents a significant yet manageable risk profile. A thorough understanding of its hazardous properties and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the hazards associated with **nickel chloride** and detailed safety precautions for its handling. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering in-depth information on its toxicological profile, recommended exposure limits, and emergency procedures. This document synthesizes critical safety data, outlines detailed experimental methodologies for assessing its toxicity, and visually represents key toxicological pathways to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

Nickel chloride is an inorganic compound that exists as a yellow-brown anhydrous salt or a green crystalline hexahydrate.^{[1][2]} It is deliquescent, meaning it readily absorbs moisture from the air to form a solution.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	References
Chemical Formula	<chem>NiCl2</chem> (anhydrous), <chem>NiCl2·6H2O</chem> (hexahydrate)	[2] [3]
Molar Mass	129.599 g/mol (anhydrous), 237.69 g/mol (hexahydrate)	[1] [2]
Appearance	Yellow-brown crystals (anhydrous), Green crystals (hexahydrate)	[1]
Odor	Odorless	[1]
Density	3.55 g/cm ³ (anhydrous), 1.92 g/cm ³ (hexahydrate)	[1] [2]
Melting Point	1001 °C (anhydrous), 140 °C (decomposes, hexahydrate)	[1] [2]
Boiling Point	Sublimes at 973 °C	[4] [5]
Solubility in Water	67.5 g/100 mL at 25 °C (anhydrous), 123.8 g/100 mL at 25 °C (hexahydrate)	[1]
Solubility in Other Solvents	Soluble in ethanol, ethylene glycol, ammonium hydroxide	[1] [6]

Health Hazards

Nickel chloride is classified as a hazardous substance with multiple health risks. Exposure can occur through inhalation, ingestion, or skin contact.[\[7\]](#)

Acute Toxicity

Acute exposure to **nickel chloride** can cause immediate health effects.[\[8\]](#) Inhalation can irritate the nose, throat, and lungs, leading to coughing, phlegm, and shortness of breath.[\[8\]](#) Skin contact can cause irritation and burns.[\[8\]](#) Ingestion is a significant concern, as **nickel chloride** is toxic if swallowed, potentially causing abdominal pain, nausea, and vomiting.[\[6\]](#)[\[9\]](#) Severe over-exposure through any route can be fatal.[\[6\]](#)[\[7\]](#)

Chronic Toxicity

Repeated or prolonged exposure to **nickel chloride** can lead to long-term health problems. It may cause a skin allergy known as "nickel itch," and an asthma-like allergy.^[8] Chronic exposure can also damage organs, including the kidneys, liver, and lungs.^{[6][7][8]}

Carcinogenicity

Nickel and its compounds are recognized as human carcinogens.^{[2][9][10]} The International Agency for Research on Cancer (IARC) classifies nickel compounds as Group 1 carcinogens, meaning they are carcinogenic to humans.^{[10][11]} Long-term inhalation exposure is associated with an increased risk of lung and nasal cancers.^{[1][2][12]}

Reproductive and Developmental Toxicity

Nickel chloride is also a reproductive toxicant.^[9] It is suspected of damaging fertility or the unborn child.^[9] Animal studies have shown that exposure to **nickel chloride** can lead to adverse reproductive outcomes, including an increased frequency of perinatal death.^{[13][14]}

Mutagenicity

Nickel chloride is suspected of causing genetic defects and is mutagenic for mammalian somatic cells.^{[6][7][9]}

Quantitative Toxicological Data

Parameter	Value	Species	Route	References
LD50 (Oral)	105 mg/kg	Rat	Oral	[6] [7] [10] [11]
LD50 (Oral)	186 mg/kg	Rat	Oral	[15]
OSHA PEL (TWA 8-hr)	1 mg/m ³ (as Ni)	Human	Inhalation	[7] [8] [16]
NIOSH REL (TWA 10-hr)	0.015 mg/m ³ (as Ni)	Human	Inhalation	[8] [11]
ACGIH TLV (TWA 8-hr)	0.1 mg/m ³ (as soluble Ni)	Human	Inhalation	[7] [8] [16]
IDLH	10 mg/m ³ (as Ni)	Human	Inhalation	[8]

Environmental Hazards

Nickel chloride is very toxic to aquatic life with long-lasting effects.[\[5\]](#) It should not be released into the environment, and waste must be disposed of according to federal, state, and local regulations.[\[7\]](#)[\[12\]](#)

Safety Precautions and Handling

Given the significant hazards of **nickel chloride**, strict safety protocols must be followed at all times.

Engineering Controls

- Ventilation: All work with **nickel chloride**, especially when handling the powder form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[\[6\]](#)[\[7\]](#) Local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[\[6\]](#)[\[7\]](#)
- Enclosure: For processes that may generate significant amounts of dust, consider using process enclosures.[\[6\]](#)[\[7\]](#)

Personal Protective Equipment (PPE)

- Eye Protection: Chemical splash goggles are mandatory.[6][7]
- Skin Protection: Wear a lab coat and protective gloves.[6][7] Consult with safety equipment suppliers for the most protective glove material for your specific operations.[8]
- Respiratory Protection: If ventilation is insufficient or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges for dusts and mists should be worn. [6][7] For high-exposure potentials, a supplied-air respirator may be necessary.[8]
- Full Body Protection: In the case of a large spill, a full suit, boots, and a self-contained breathing apparatus should be used.[6][7]

Handling and Storage

- Training: All personnel must be trained on the proper handling and storage of **nickel chloride** before working with it.[8]
- Hygiene: Do not eat, drink, or smoke in areas where **nickel chloride** is handled.[8] Wash hands thoroughly after handling.[16]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][17] Keep away from incompatible materials such as strong acids, peroxides, and potassium.[8][10]
- Clothing: Contaminated work clothes should not be taken home and should be laundered by trained individuals.[8]

Spill and Emergency Procedures

- Evacuation: In case of a spill, evacuate all non-essential personnel from the area.[8]
- Cleanup: For small spills of solid material, use appropriate tools to place the spilled solid in a convenient waste disposal container.[7] For large spills, do not touch the spilled material and use a water spray to reduce vapors.[7] Prevent entry into sewers and confined areas.[7] Clean-up should only be performed by trained personnel wearing appropriate PPE.[18]
- Waste Disposal: **Nickel chloride** and contaminated materials may need to be disposed of as hazardous waste.[8] Contact your institution's environmental health and safety department for specific disposal guidelines.[7]

First Aid

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
- Skin Contact: Immediately wash the affected area with soap and water.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
- Ingestion: Do not induce vomiting. If the victim is conscious, give them plenty of water to drink. Seek immediate medical attention.[12]

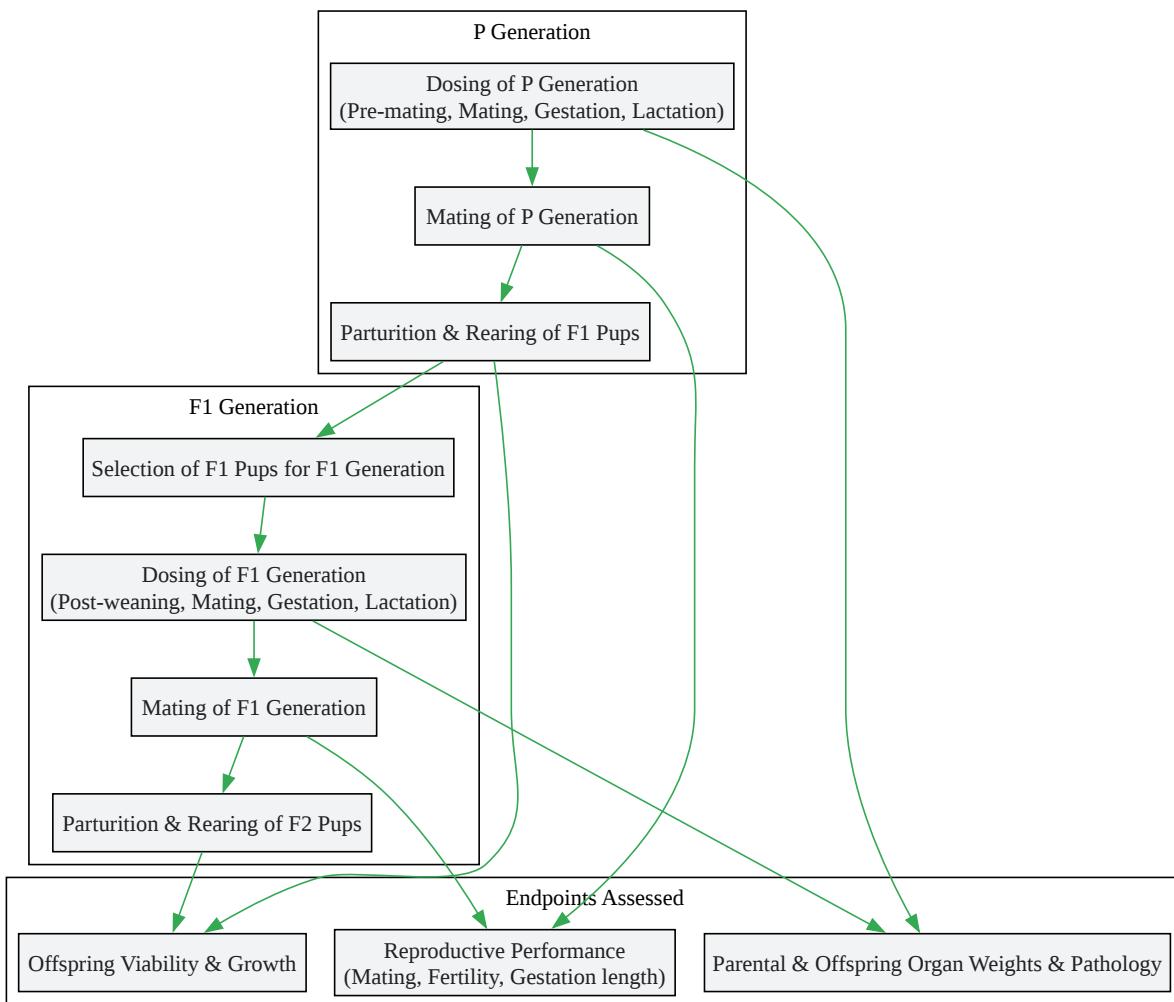
Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the toxicological assessment of **nickel chloride**.

Carcinogenicity Studies (Adapted from OECD Guideline 451)

This protocol outlines a long-term study to determine the carcinogenic potential of a substance.

Caption: Workflow for a Carcinogenicity Study.


Methodology:

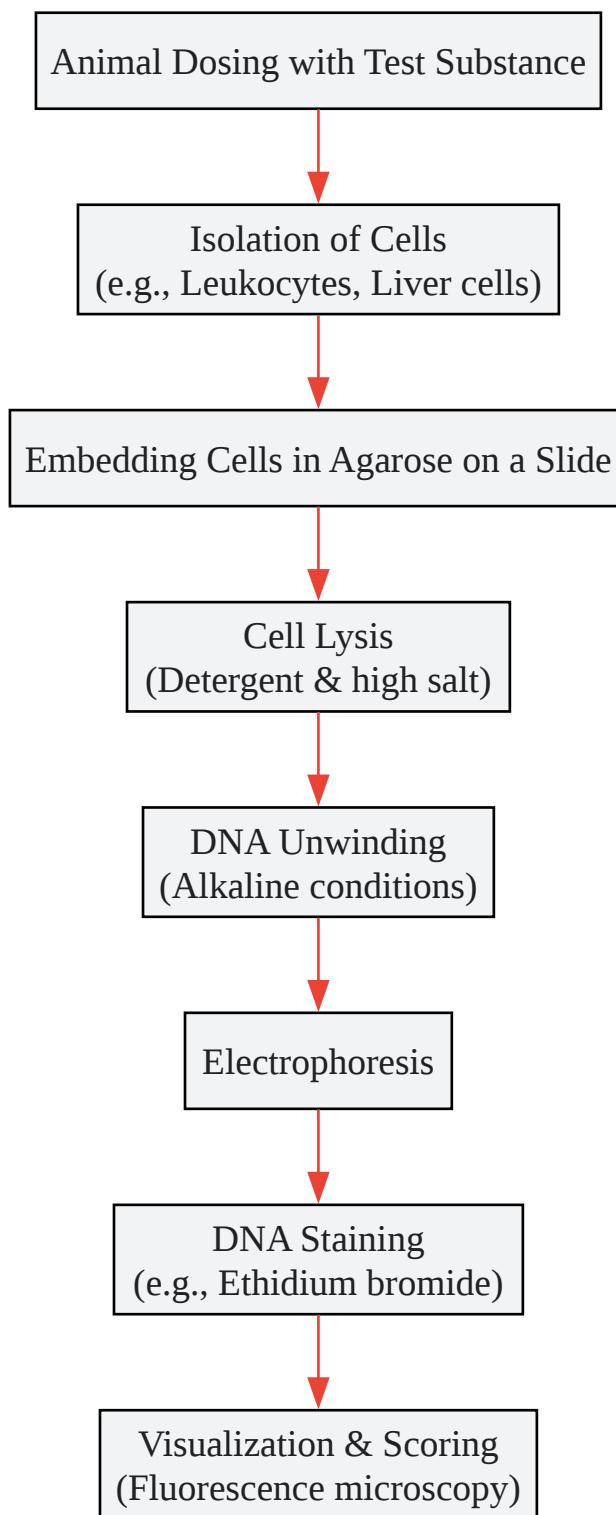
- Test System: Typically, rats or mice of a specified strain are used, with at least 50 animals of each sex per dose group.[13]
- Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not significant mortality. Dose levels are determined from preliminary shorter-term studies.[6]
- Administration: The test substance is administered daily, typically for 18-24 months for mice and 24 months for rats. The route of administration (e.g., oral gavage, in feed, in drinking water) should be relevant to potential human exposure.[6][16]

- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.[16]
- Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.[7]
- Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the treated groups compared to the control group.[13]

Two-Generation Reproductive Toxicity Study (Adapted from OECD Guideline 416)

This study assesses the effects of a substance on reproductive performance and the development of offspring over two generations.

[Click to download full resolution via product page](#)


Caption: Two-Generation Reproductive Toxicity Study Workflow.

Methodology:

- **Test System:** The rat is the preferred species. Each test group should have enough animals to result in at least 20 pregnant females near parturition.[3]
- **Dose Levels:** At least three dose levels and a control are used.[3]
- **Administration:** The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing is then continued for the first-generation (F1) offspring, which are selected to become the parents of the second generation (F2).[3]
- **Endpoints:** Key endpoints include fertility, gestation length, litter size, offspring viability, and growth. At termination, a comprehensive necropsy and histopathology of reproductive organs are performed on the P and F1 adults.[1]

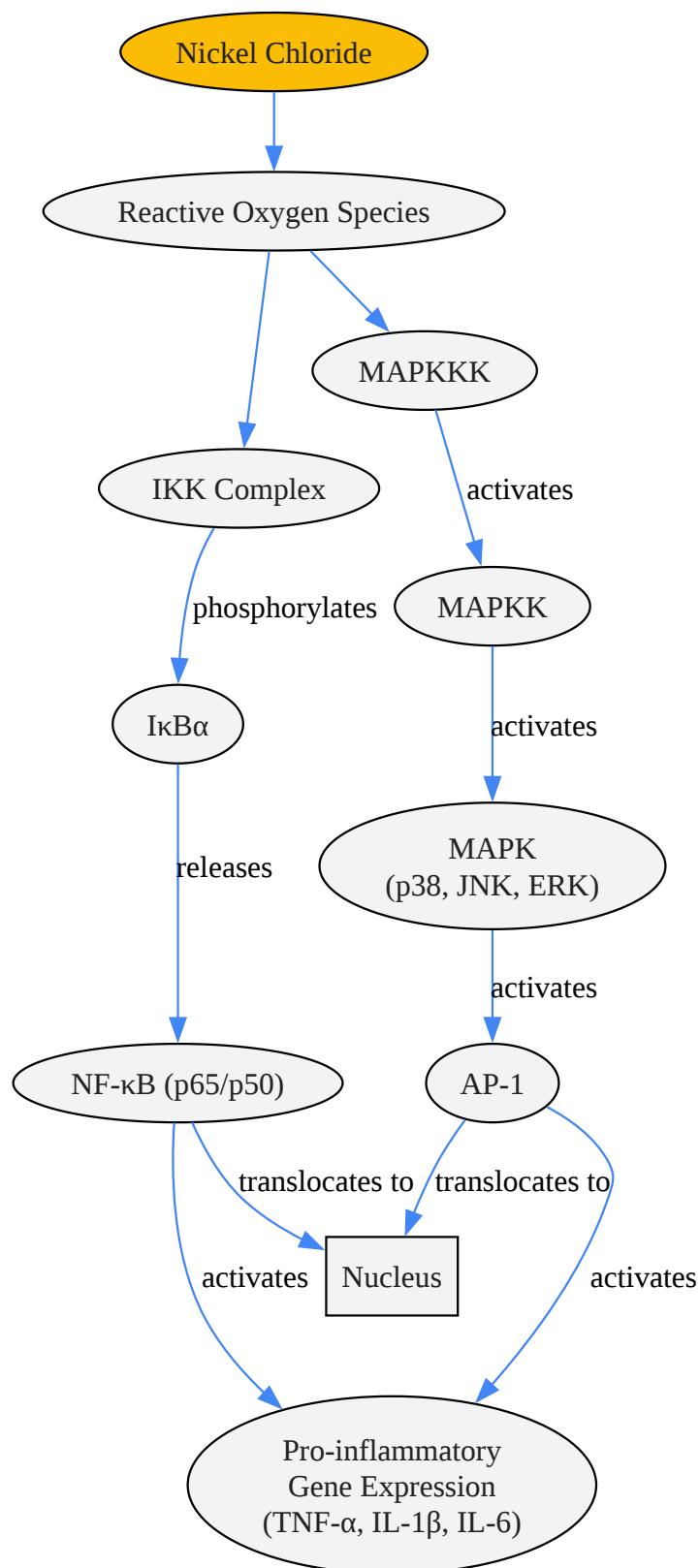
In Vivo Genotoxicity: Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

[Click to download full resolution via product page](#)

Caption: Comet Assay Experimental Workflow.

Methodology:

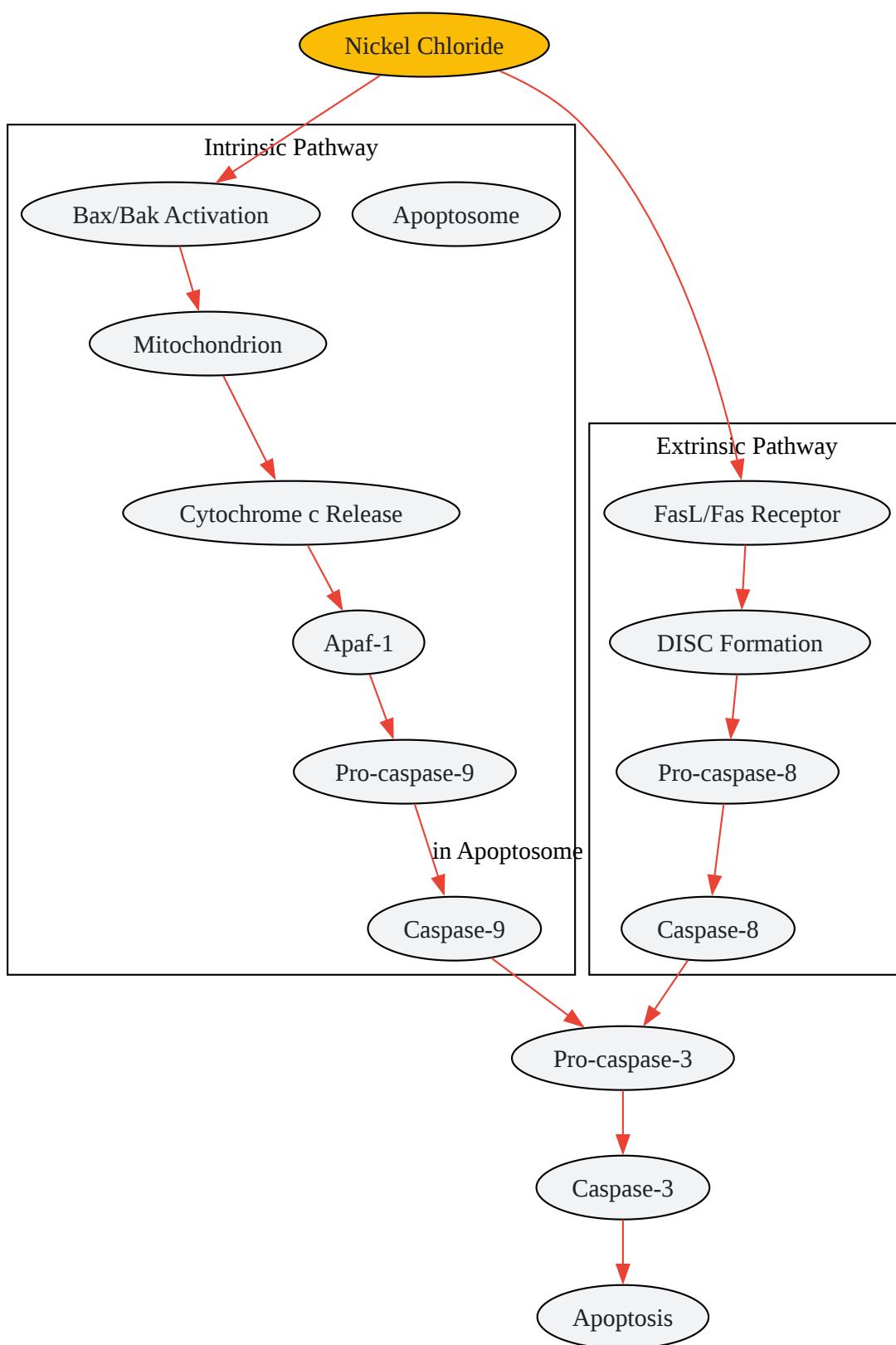

- Cell Preparation: Single-cell suspensions are obtained from tissues of animals treated with the test substance.[19]
- Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[20]
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[2]
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (with strand breaks) migrates out of the nucleoid, forming a "comet" tail.[20]
- Staining and Scoring: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[20]

Mechanisms of Toxicity: Signaling Pathways

Nickel chloride exerts its toxic effects through various cellular signaling pathways, leading to inflammation, apoptosis, and oxidative stress.

Pro-inflammatory Signaling

Nickel chloride can activate pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines.


[Click to download full resolution via product page](#)

Caption: **Nickel Chloride**-Induced Pro-inflammatory Signaling.

Nickel chloride exposure can lead to the generation of reactive oxygen species (ROS), which in turn activate the IKK complex. This leads to the phosphorylation and degradation of I κ B α , releasing the NF- κ B transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.^[21] Similarly, ROS can activate the MAPK signaling cascade, leading to the activation of the AP-1 transcription factor and further pro-inflammatory gene expression.^[7]

Apoptosis Signaling

Nickel chloride can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

[Click to download full resolution via product page](#)

Caption: **Nickel Chloride**-Induced Apoptosis Pathways.

In the extrinsic pathway, **nickel chloride** can promote the interaction of Fas ligand (FasL) with its receptor (Fas), leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8. In the intrinsic pathway, **nickel chloride** can induce the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9. Both caspase-8 and caspase-9 can activate the executioner caspase-3, leading to apoptosis.

Conclusion

Nickel chloride is a valuable chemical for various scientific endeavors but poses significant health and environmental risks. A comprehensive understanding of its hazardous properties, coupled with strict adherence to the safety precautions outlined in this guide, is essential for its safe handling in a research environment. By implementing appropriate engineering controls, utilizing personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can mitigate the risks associated with **nickel chloride** and ensure a safe and productive laboratory setting. Continuous education and vigilance are key to preventing exposure and protecting the health of all personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Oecd 541 guidelines | PPTX [slideshare.net]
- 8. policycommons.net [policycommons.net]
- 9. benchchem.com [benchchem.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Nickel chloride generates cytotoxic ROS that cause oxidative damage in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quantics.co.uk [quantics.co.uk]
- 14. fivephoton.com [fivephoton.com]
- 15. Nickel induces oxidative stress and genotoxicity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo genotoxic effect of nickel chloride in mice leukocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Risks: A Technical Guide to Handling Nickel Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212450#hazards-and-safety-precautions-for-handling-nickel-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com